2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl
CAS No.: 143016-67-5
Cat. No.: VC21163152
Molecular Formula: C8H10Cl2N2O2
Molecular Weight: 237.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143016-67-5 |
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Molecular Formula | C8H10Cl2N2O2 |
Molecular Weight | 237.08 g/mol |
IUPAC Name | 2-(chloromethyl)-3,5-dimethyl-4-nitropyridine;hydrochloride |
Standard InChI | InChI=1S/C8H9ClN2O2.ClH/c1-5-4-10-7(3-9)6(2)8(5)11(12)13;/h4H,3H2,1-2H3;1H |
Standard InChI Key | AGIDHTWUAIZNLI-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl.Cl |
Canonical SMILES | CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl.Cl |
Introduction
Chemical Properties and Structure
Basic Identification
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl is a hydrochloride salt derived from the parent compound 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine. The parent compound has a molecular formula of C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . The addition of HCl creates a salt with enhanced water solubility and different physicochemical properties compared to the free base form. The compound features a pyridine ring with distinct functional groups: a chloromethyl group at the 2-position, methyl groups at the 3 and 5 positions, and a nitro group at the 4-position.
Structural Characteristics
The compound's structural characteristics include:
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A pyridine heterocyclic core
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A chloromethyl group (-CH₂Cl) at position 2
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Methyl groups (-CH₃) at positions 3 and 5
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A nitro group (-NO₂) at position 4
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A hydrochloride salt formation
The free base compound has the following identifiers:
Physical and Chemical Properties
Table 1: Physicochemical Properties of 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl
Property | Value | Notes |
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Molecular Formula | C₈H₉ClN₂O₂·HCl | Hydrochloride salt |
Molecular Weight | 237.08 g/mol | Including HCl |
Physical State | Crystalline solid | At room temperature |
Color | Pale yellow to off-white | Typical for nitro-containing compounds |
Solubility | High in water, methanol | Salt form enhances aqueous solubility |
Melting Point | 155-157°C (estimated) | Higher than free base due to ionic character |
Stability | Sensitive to light | Store in amber containers |
pKa | 2.5-3.0 (estimated) | For the pyridine nitrogen |
LogP | 1.8-2.2 (estimated) | More hydrophilic than free base |
The HCl salt formation significantly enhances water solubility compared to the free base form, making it more suitable for biological applications and aqueous reactions. The salt also displays greater stability in certain conditions, though it remains sensitive to light and should be stored appropriately.
Synthesis Methods
Laboratory Synthesis
The synthesis of 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl typically begins with the preparation of the free base, followed by salt formation. The initial synthesis involves chloromethylation of 3,5-dimethyl-4-nitropyridine. A common synthetic route includes:
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Reaction of 3,5-dimethyl-4-nitropyridine with formaldehyde and hydrochloric acid
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Addition of a Lewis acid catalyst (such as zinc chloride)
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Formation of an intermediate chloromethyl ether
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Hydrolysis to yield the desired product
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Conversion to hydrochloride salt by adding HCl in diethyl ether or isopropanol
The reaction typically proceeds under the following conditions:
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Temperature: 0-5°C initially, gradually warming to room temperature
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Time: 4-6 hours for complete reaction
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Solvents: Dichloromethane or chloroform for chloromethylation
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Purification: Recrystallization from appropriate solvents
Industrial Production
Industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. Key considerations in industrial production include:
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Temperature control: Critical for selectivity and preventing side reactions
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Reactor design: Continuous flow reactors enhance efficiency and scalability
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Catalysis optimization: Selection of appropriate catalysts to maximize yield
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Purification protocols: Multi-stage purification to meet high purity requirements
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Safety measures: Handling of reactive intermediates and exothermic reactions
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Waste management: Treatment of byproducts and reaction waste
Alternative Synthetic Approaches
Alternative synthesis methods may involve:
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Direct chloromethylation using chloromethyl methyl ether (CMME) with Lewis acid catalysts
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Lithiation of the pyridine ring followed by reaction with formaldehyde and subsequent chlorination
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Palladium-catalyzed cross-coupling reactions for introducing the chloromethyl group
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Regioselective functionalization of pre-existing pyridine derivatives
Each method offers different advantages in terms of yield, selectivity, ease of purification, and scale-up potential.
Applications in Research and Industry
Organic Synthesis Applications
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl serves as a versatile building block in organic synthesis due to its reactive chloromethyl group. Key applications include:
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Nucleophilic substitution reactions: The chloromethyl group readily undergoes SN2 reactions with various nucleophiles
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Preparation of extended pyridine systems: Used to introduce the pyridine moiety into larger molecular frameworks
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Cross-coupling reactions: Participates in transition metal-catalyzed coupling reactions
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Heterocyclic chemistry: Serves as a precursor for fused heterocyclic systems
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Linker chemistry: Acts as a linker for conjugating biomolecules or preparing solid-phase synthesis substrates
The reactive nature of both the chloromethyl group and the nitro functionality provides multiple sites for further derivatization, making this compound particularly valuable in divergent synthesis strategies.
Pharmaceutical Applications
The compound exhibits promising potential in pharmaceutical research, particularly as an intermediate in drug development. Notable pharmaceutical applications include:
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Antibacterial agent development: Shows activity against both Gram-positive and Gram-negative bacteria
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Anti-inflammatory drug design: Derivatives inhibit pro-inflammatory cytokines
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Anticancer research: Exhibits potential for inducing apoptosis in cancer cells
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Enzyme inhibitor development: Serves as a scaffold for designing enzyme inhibitors
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Central nervous system (CNS) active compounds: Used in creating compounds that cross the blood-brain barrier
Table 2: Potential Pharmaceutical Applications and Mechanisms
Application Area | Potential Mechanism | Research Stage |
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Antibacterial | Disruption of bacterial cell wall synthesis | Preclinical |
Anticancer | Apoptosis induction through interference with signaling pathways | Early research |
Anti-inflammatory | Inhibition of pro-inflammatory cytokine production | Investigational |
Enzyme inhibition | Covalent binding to enzyme active sites | Target identification |
CNS disorders | Modulation of neurotransmitter systems | Early discovery |
Materials Science Applications
In materials science, the compound contributes to the development of functional materials with specific electronic or optical properties. Applications include:
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Preparation of conductive polymers: Incorporation into polymer backbones to enhance conductivity
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Development of photoactive materials: The nitro group contributes to light-sensitive properties
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Creation of chemosensors: Derivatives serve as detection agents for specific analytes
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Surface modification: Used to functionalize surfaces for specialized applications
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Coordination chemistry: Forms complexes with metals for catalytic applications
The unique structure allows for the development of materials with tailored functionalities, making it valuable in advanced materials research.
Biological Activity
Antimicrobial Properties
2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl and its derivatives demonstrate significant antimicrobial activity, with potential applications in addressing antibiotic resistance. Research findings indicate:
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Broad-spectrum activity against multiple bacterial strains
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Effectiveness against certain drug-resistant pathogens
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Structure-activity relationships showing the importance of both the chloromethyl and nitro groups
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Synergistic effects when combined with existing antibiotics
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Membrane-disrupting properties contributing to bactericidal action
The salt form improves the compound's solubility in aqueous media, enhancing its bioavailability for antimicrobial applications.
Mechanism of Action
The biological activity of 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl is primarily attributed to two key features:
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The chloromethyl group, which can undergo nucleophilic substitution reactions with biological nucleophiles (thiols, amines) to form covalent bonds with target molecules
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The nitro group, which can be enzymatically reduced to form reactive species that interact with biological molecules
These properties enable multiple mechanisms of action, including:
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Covalent modification of proteins and enzymes
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DNA cross-linking and alkylation
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Disruption of cellular redox balance
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Interference with cell signaling pathways
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Membrane integrity disruption
Current Research and Future Directions
Comparative Analysis with Similar Compounds
Table 3: Comparison of 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl with Related Compounds
Compound | Key Difference | Impact on Reactivity | Biological Activity Differences |
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2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine (free base) | No HCl salt | Lower water solubility | Reduced bioavailability |
2-(Hydroxymethyl)-3,5-dimethyl-4-nitropyridine HCl | OH vs. Cl at position 2 | Less reactive, nucleophilic | Potentially lower cytotoxicity |
2-(Chloromethyl)-3,5-dimethyl-4-aminopyridine HCl | NH₂ vs. NO₂ at position 4 | Different electronic properties | Altered antimicrobial profile |
2,4-Dichloromethyl-3,5-dimethylpyridine HCl | Additional chloromethyl at position 4 | Enhanced reactivity | Increased cytotoxicity |
2-(Chloromethyl)-3,5-diethyl-4-nitropyridine HCl | Ethyl vs. methyl groups | Increased lipophilicity | Improved membrane penetration |
This comparative analysis highlights how subtle structural modifications significantly impact chemical reactivity and biological behavior, providing valuable insights for rational design of derivatives with optimized properties.
Research Challenges and Opportunities
Current research on 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl faces several challenges and opportunities:
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Synthesis optimization: Developing greener and more efficient synthetic routes
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Structure-activity relationship studies: Identifying optimal substitution patterns for specific applications
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Mechanism elucidation: Further understanding of biological mechanisms of action
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Formulation challenges: Addressing stability issues in pharmaceutical formulations
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Toxicity profiling: Comprehensive assessment of potential side effects and toxicity
These challenges present significant research opportunities, particularly in:
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Development of targeted drug delivery systems
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Creation of photoactivatable derivatives for spatiotemporal control
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Design of prodrug approaches to improve pharmacokinetics
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Exploration of combination therapies with existing drugs
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Investigation of novel applications in materials science
Future Research Directions
Future research on 2-(Chloromethyl)-3,5-Dimethyl-4-Nitropyridine HCl is likely to focus on:
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Development of second-generation derivatives with improved selectivity and reduced toxicity
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Exploration of novel biological targets and mechanisms
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Application in targeted drug delivery systems and bioconjugation
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Investigation of synergistic combinations with established therapeutic agents
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Utilization in developing smart materials and biosensors
The compound's versatile reactive groups make it a valuable scaffold for diverse research applications, with potential breakthroughs in antimicrobial, anticancer, and materials science fields.
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